molecular formula C13H10FNO3 B8403539 (3-Fluoro-benzyloxy)-3-nitro-benzene

(3-Fluoro-benzyloxy)-3-nitro-benzene

Cat. No.: B8403539
M. Wt: 247.22 g/mol
InChI Key: HMAAJSKXEPMSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-benzyloxy)-3-nitro-benzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the 3-position of the benzene ring and a 3-fluorobenzyloxy group (-O-CH₂-C₆H₄-F) at the adjacent position. The nitro group is a strong electron-withdrawing substituent, while the 3-fluorobenzyloxy group combines steric bulk with moderate electron-withdrawing effects due to the fluorine atom. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, where substituent positioning and electronic properties critically influence reactivity and functionality .

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

1-fluoro-3-[(3-nitrophenoxy)methyl]benzene

InChI

InChI=1S/C13H10FNO3/c14-11-4-1-3-10(7-11)9-18-13-6-2-5-12(8-13)15(16)17/h1-8H,9H2

InChI Key

HMAAJSKXEPMSKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares (3-Fluoro-benzyloxy)-3-nitro-benzene with structurally analogous compounds, emphasizing substituent effects on electronic properties and reactivity:

Compound Name CAS Number Substituents Key Properties
This compound Not explicitly listed -NO₂ (3-position), -O-CH₂-C₆H₄-F (3-position) Strong electron-withdrawing effects; enhanced stability under acidic conditions .
3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene 443882-99-3 -NO₂ (4-position), -Cl (3-position), -O-CH₂-C₆H₄-F (4-position) Chlorine increases electrophilicity; reduced solubility in polar solvents compared to fluoro analogs .
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 -NO₂ (4-position), -Br (1-position), -OCH₃ (2-position) Bromine enhances halogen bonding; methoxy group introduces mild electron-donating effects .
1-Chloro-3-nitrobenzene 121-73-3 -NO₂ (3-position), -Cl (1-position) High reactivity in nucleophilic substitution; lower thermal stability due to absence of bulky groups .
1-Fluoro-3-(trifluoromethyl)benzene 401-80-9 -CF₃ (3-position), -F (1-position) Extreme electron-withdrawing effects; widely used in agrochemical synthesis .

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